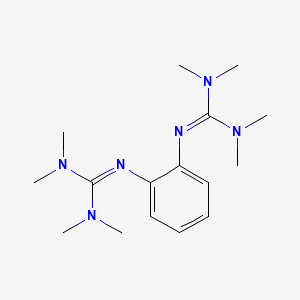
2,2'-o-Phenylenebis(1,1,3,3-tetramethylguanidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine): is an organic compound that belongs to the class of guanidines. It is known for its strong basicity and is often used as a catalyst in various chemical reactions. The compound is characterized by its unique structure, which includes two guanidine groups connected by an ortho-phenylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) typically involves the reaction of 1,1,3,3-tetramethylguanidine with an ortho-phenylenediamine derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of guanidine derivatives.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce various substituted guanidine derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is widely used as a catalyst in organic synthesis. It facilitates various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its strong basicity makes it useful in deprotonation reactions and as a buffer in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in drug discovery.
Industry: In industrial applications, 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is used in the production of polymers, resins, and other materials. It acts as a curing agent and catalyst in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates, which can then undergo further chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of guanidinium ions and subsequent reactions with electrophiles.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a non-nucleophilic base in various reactions.
N,N,N’,N’-Tetramethylurea: Used as a solvent and reagent in organic chemistry.
Uniqueness: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is unique due to its ortho-phenylene bridge, which enhances its stability and reactivity compared to other guanidine derivatives. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile catalyst in both academic and industrial research.
Propriétés
Numéro CAS |
495408-35-0 |
|---|---|
Formule moléculaire |
C16H28N6 |
Poids moléculaire |
304.43 g/mol |
Nom IUPAC |
2-[2-[bis(dimethylamino)methylideneamino]phenyl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C16H28N6/c1-19(2)15(20(3)4)17-13-11-9-10-12-14(13)18-16(21(5)6)22(7)8/h9-12H,1-8H3 |
Clé InChI |
UQUBKQQTSLLHRN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1N=C(N(C)C)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


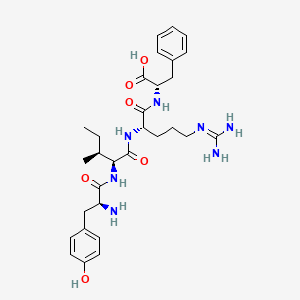
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
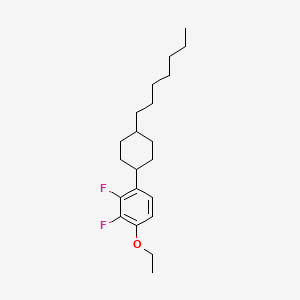
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
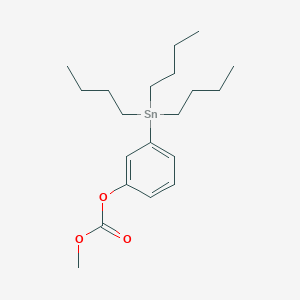
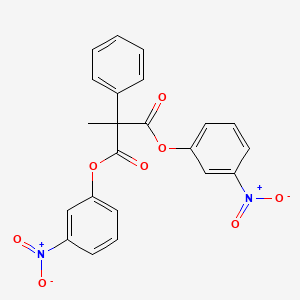
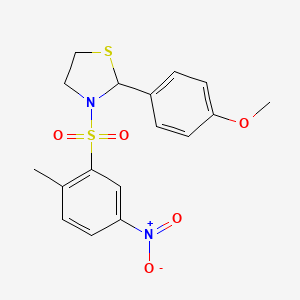
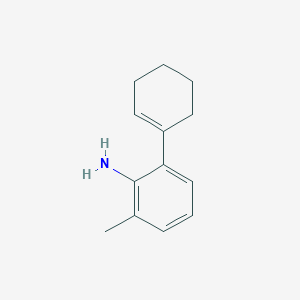
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
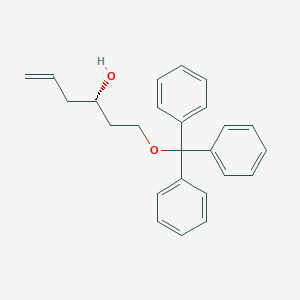
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
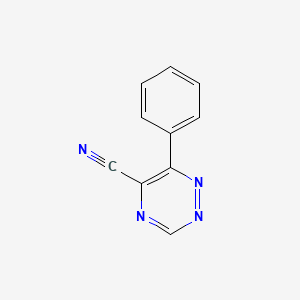
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
